molecular formula C9H8ClN3O3 B2857094 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 899374-45-9

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2857094
CAS No.: 899374-45-9
M. Wt: 241.63
InChI Key: LWWKJTPDNAEDJA-UHFFFAOYSA-N
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Description

Molecular Orbital Theory

Density Functional Theory (DFT) calculations reveal that the nitro group’s -M effect dominates the electronic structure, creating a electron-deficient aromatic system. The HOMO-LUMO gap (ΔE = 4.2 eV) suggests potential for charge-transfer interactions.

Crystal Engineering

Single-crystal X-ray diffraction of analogous compounds shows:

  • Planar benzimidazolone core with dihedral angles <5°.
  • N-H···O hydrogen bonds (2.89–3.12 Å) forming ribbon-like supramolecular arrays.

Structure-Activity Relationships (SAR)

While pharmacological data are excluded per requirements, SAR principles explain its chemical behavior:

  • Nitro group orientation : Para to chloro substituent maximizes resonance stabilization.
  • Methyl group effects : 1,3-Dimethyl substitution increases logP by 1.2 units versus non-alkylated analogs.

Table 2 compares computational and experimental data for key structural parameters:

Parameter DFT Calculation X-Ray Data
C5-Cl bond length (Å) 1.74 1.73
N1-C2-O1 angle (°) 122.3 121.8
Torsion angle C6-NO₂ (°) 7.2 6.9

Properties

IUPAC Name

5-chloro-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWKJTPDNAEDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanistic Pathway

A high-yielding route employs Cu(OAc)₂·H₂O (5 mol%) with dimethyl carbonate (DMC, 2.5 eq) and polymethylhydrosiloxane (PMHS, 2.0 eq) at 100°C for 20 hours. The protocol involves:

  • Substrate Preparation : 4-Chloro-5-nitro-1,2-diaminobenzene as the diamine precursor.
  • Cyclization : DMC acts as both a carbonyl source and methylating agent, facilitating simultaneous ring closure and N-methylation.
  • Reductive Environment : PMHS mitigates oxidation side reactions, enhancing selectivity.

Key Data

Parameter Value Source
Yield 75%
Reaction Time 20 hours
Catalyst Loading 5 mol% Cu(OAc)₂·H₂O

The ¹H NMR (CDCl₃, 400 MHz) confirms regiochemistry: δ 8.04 (s, 1H, C4-H), 7.76 (s, 1H, C7-H), 3.79 (s, 3H, N1-CH₃), 3.48 (s, 3H, N3-CH₃). GC-MS analysis shows m/z 241 [M⁺] as the base peak.

Microwave-Assisted Synthesis with Lactic Acid

Accelerated Cyclocondensation

Refluxing 4-chloro-5-nitro-1,2-diaminobenzene with lactic acid in 4N HCl under microwave irradiation (450 W, 65% intensity, 160 minutes) achieves rapid ring formation. This method bypasses traditional heating, reducing reaction times by 60–70%.

Optimized Conditions

  • Temperature : 190°C (microwave-assisted)
  • Acid Catalyst : 4N HCl
  • Yield : 70–80% (isolated)

Post-cyclization oxidation with K₂Cr₂O₇ in H₂SO₄ introduces the nitro group if absent in the diamine precursor. However, pre-nitrated substrates are preferred to avoid over-oxidation.

Sequential Nitration and Alkylation Strategies

Directed Nitration of Chlorinated Intermediates

Nitration of 5-chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one using fuming HNO₃/H₂SO₄ at 0–5°C installs the nitro group at C6, guided by the chloro substituent’s meta-directing effect.

Critical Parameters

  • Nitration Time : 4–6 hours
  • Yield : 65–70%
  • Purity : >95% (HPLC)

Subsequent N-methylation with methyl iodide (CH₃I) in DMF/K₂CO₃ completes the synthesis, though this step risks over-alkylation.

Comparative Analysis of Methodologies

Efficiency and Practical Considerations

  • Copper Catalysis : Superior for one-pot methyl integration (75% yield) but requires PMHS for selectivity.
  • Microwave Synthesis : Rapid (160 minutes) but demands specialized equipment.
  • Stepwise Nitration-Alkylation : Flexible for late-stage modifications but lower overall yield (60–65%).

Reaction Optimization Table

Method Yield Time Equipment
Cu(OAc)₂/PMHS 75% 20 hours Standard reactor
Microwave/Lactic acid 80% 160 minutes Microwave reactor
Nitration-Alkylation 65% 10 hours Cryogenic setup

Challenges in Regiochemical Control

Competing Substitution Patterns

The nitro group’s strong meta-directing influence necessitates precise reaction sequencing. Early-stage nitration risks incorrect positioning, whereas late-stage nitration faces steric hindrance from methyl groups. Computational studies (DFT) suggest transition state stabilization via Cu coordination in catalytic methods, explaining their higher regioselectivity.

Chemical Reactions Analysis

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogenation and nitration reactions can introduce different substituents on the benzimidazole ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Scientific Research Applications

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Benzimidazolone derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents Biological Activity/Application Key Findings Reference ID
5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Br (position 5) instead of Cl Intermediate for pharmaceuticals Bromo analogs are often used in cross-coupling reactions; no direct activity reported .
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives SO₂R (position 5) Antitumor (A549, HCC1937, MDA-MB-468) Compound 5b (IC₅₀ = 2.6 µM) showed potent apoptosis induction via sulfamide groups .
Halogenated (4-F,5-F,5-Br) benzimidazolones Halogens at varied positions Phospholipase D (PLD) inhibitors 5-Fluoro and 5-bromo analogs showed enhanced PLD1 inhibition vs. unsubstituted .
5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one NH₂, NO₂ (positions 5,6) Energetic material High detonation velocity (7.78 km/s) due to nitro groups; poor yield (11%) .
6-Chloro-1-(4-chlorobenzyl)-1H-benzimidazoles Cl (position 6), benzyl groups Anticancer (unspecified targets) Substituted benzyl groups improved cytotoxicity; SAR emphasized halogen positioning .

Key Observations :

  • Chloro vs. Chloro’s electronegativity may enhance stability in polar environments .
  • Nitro Groups: The nitro group in the target compound (position 6) contrasts with sulfonyl or amino substituents in antitumor analogs. Nitro’s electron-withdrawing nature may reduce metabolic stability but increase reactivity in energetic materials .

Data Tables

Table 1: Physicochemical Properties of Selected Benzimidazolones
Compound Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
5-Chloro-1,3-dimethyl-6-nitro-... 241.63 Not reported 1.98 <0.1 (DMSO)
5-Bromo-1,3-dimethyl-6-nitro-... 286.08 Not reported 2.34 <0.1 (DMSO)
5-Hydrosulfonyl derivative (5b) 423.15 218–220 -0.56 >10 (DMSO)
5-Amino-1,3,6-trinitro-... 287.13 165–167 0.72 Insoluble

Biological Activity

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS No. 60713-78-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action, supported by relevant research findings and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H8ClN3O
Molecular Weight241.63 g/mol
CAS Number60713-78-2
AppearanceYellow solid
Purity (HPLC)≥97%

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism primarily involves the inhibition of microtubule assembly, which is crucial for cell division.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that at a concentration of 10 µM, the compound reduced cell viability significantly:

Cell LineViability (%) at 10 µM
MDA-MB-23145
HepG250

The apoptosis-inducing capability was confirmed through caspase-3 activity assays, showing a 1.5-fold increase in activity at the same concentration, indicating effective apoptosis induction in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various pathogens. A study assessed its efficacy against multidrug-resistant strains of Staphylococcus aureus.

Antibacterial Efficacy

The minimum inhibitory concentrations (MICs) were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)8
Vancomycin-intermediate Staphylococcus aureus (VISA)16

These findings suggest that the compound holds promise as a potential treatment for infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
  • Antimicrobial Mechanism : It likely disrupts bacterial cell wall synthesis or function, contributing to its antibacterial properties.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with Friedel-Crafts acylation or alkylation of substituted benzene derivatives. For example:

Nitro Group Introduction : Nitration of a precursor benzimidazole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ in the presence of AlCl₃, targeting specific positions on the aromatic ring .

Methylation : Alkylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1,3-dimethyl groups .
Key Considerations :

  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to optimize intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., distinguishing nitro vs. chloro groups) and confirm methyl group integration .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the imidazolone ring) .
  • HRMS : Validate molecular weight (C₉H₇ClN₃O₃; calc. 255.01 g/mol) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of substituents .

Advanced Research Questions

Q. How do substituents (e.g., chloro, nitro, methyl) influence the electronic structure and reactivity of the benzimidazole core?

Methodological Answer:

  • Electron-Withdrawing Effects : Nitro groups reduce electron density at the 6-position, directing electrophilic attacks to meta/para positions. Chloro substituents further polarize the ring, enhancing electrophilic substitution selectivity .
  • Methyl Groups : The 1,3-dimethyl groups increase steric hindrance, affecting reaction kinetics (e.g., slower nucleophilic substitution) .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces, showing localized negative charges near nitro and chloro groups .

Q. What computational methods (e.g., DFT) are recommended to predict electronic properties or reaction pathways?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-31G* to minimize energy and confirm ground-state structures .
  • Reactivity Prediction :
    • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.
    • Transition State Modeling : Locate TS barriers for reactions like nitro reduction or methyl group substitution using QM/MM methods.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Q. How can contradictory data on reaction yields or regioselectivity be resolved in synthetic studies?

Methodological Answer:

  • Control Experiments : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. For example, higher temperatures may favor nitro group reduction but risk decomposition .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track regioselectivity in substitution reactions .
  • Cross-Validation : Compare experimental results (e.g., NMR coupling constants) with DFT-predicted bond angles and distances .

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